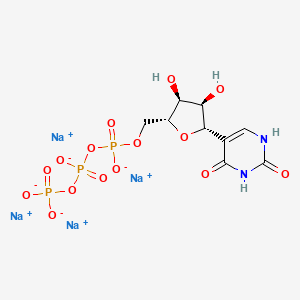

Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate

Description

This compound is a sodium salt of a modified nucleoside triphosphate, characterized by its tetrahydropyrimidin-5-yl moiety and triphosphate group. Its molecular formula is C₉H₁₂N₂Na₃O₁₅P₃ (MW: 550.09), and it is stored at -20°C under inert conditions for stability .

Properties

Molecular Formula |

C9H11N2Na4O15P3 |

|---|---|

Molecular Weight |

572.07 g/mol |

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H15N2O15P3.4Na/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14;;;;/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15);;;;/q;4*+1/p-4/t4-,5-,6-,7+;;;;/m1..../s1 |

InChI Key |

VLONFINCAQXDIZ-YQBQUZGCSA-J |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate typically involves multiple steps:

Formation of the Tetrahydropyrimidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Dihydroxytetrahydrofuran Moiety: This can be achieved through glycosylation reactions.

Introduction of the Triphosphate Group: This step often involves phosphorylation reactions using reagents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions could target the carbonyl groups in the tetrahydropyrimidine ring.

Substitution: Nucleophilic substitution reactions may occur at the phosphate groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Hydroxide ions (OH-), amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, affecting metabolic pathways.

Signal Transduction: It could play a role in cellular signaling processes.

Medicine

Drug Development:

Diagnostics: Use in diagnostic assays to detect or quantify biological molecules.

Industry

Material Science: Applications in the development of new materials with specific properties.

Biotechnology: Use in biotechnological processes, such as the production of biofuels or bioplastics.

Mechanism of Action

The mechanism of action of Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate would depend on its specific interactions with molecular targets. These could include:

Enzyme Binding: Inhibition or activation of enzymes by binding to their active sites.

Receptor Interaction: Binding to cellular receptors to modulate signal transduction pathways.

Pathway Modulation: Affecting metabolic or signaling pathways through direct or indirect interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphate Group Variations

a) Uridine Triphosphate (UTP)

- Structure : ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate.

- Key Differences : UTP has a uridine base (pyrimidine with a ribose sugar) instead of the tetrahydropyrimidin-5-yl group.

- Molecular Weight : 484.14 g/mol (CAS 63-39-8) .

- Applications : Widely used in RNA synthesis and enzymatic studies, contrasting with the target compound’s specialized research role .

b) Diphosphate Analog

- Structure : Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogen diphosphate hydrate.

- Key Differences : Contains a diphosphate group (two phosphate units) instead of triphosphate.

- Molecular Weight : 466.14 g/mol (C₉H₁₄N₂Na₂O₁₃P₂) .

- Implications : Reduced negative charge and altered binding affinity compared to the triphosphate form, affecting interactions with enzymes like polymerases .

c) Monophosphate Analog

- Structure : Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate.

- Key Differences : Single phosphate group and 5-fluoro substitution on the pyrimidine ring.

- Molecular Weight : 370.14 g/mol (CAS 103226-10-4) .

- Applications : Fluorination enhances metabolic stability, making it suitable for probing DNA/RNA repair mechanisms .

Substituent Modifications

a) 5-Fluoro Substituted Triphosphate

- Structure : Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate.

- Key Differences : Fluorine atom at the 5-position increases electronegativity and resistance to enzymatic degradation.

- Molecular Weight: Not explicitly stated, but similar to the monophosphate analog .

- Commercial Availability : Sold as a nucleotide building block for antiviral research (CAS 1630828-71-5) .

b) Aminopropenyl-Modified Triphosphate

Enzymatic Studies

- The triphosphate group in the target compound mimics natural nucleotides, enabling studies on DNA/RNA polymerases and kinases . Its tetrahydropyrimidinyl moiety may confer unique binding properties compared to uridine or fluorinated analogs .

- Diphosphate and monophosphate analogs are used to investigate phosphate-dependent enzyme mechanisms .

Antiviral Research

- Fluorinated derivatives (e.g., CAS 1630828-71-5) are precursors for antiviral prodrugs like remdesivir, highlighting the role of modified nucleosides in inhibiting viral replication .

Biological Activity

Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate (CAS No. 28022-82-4) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties based on current research findings.

- Molecular Formula : C₉H₁₁N₂Na₄O₁₅P₃

- Molecular Weight : 572.07 g/mol

- Structure : The compound features a tetrahydrofuran ring substituted with hydroxyl and dioxo groups and a triphosphate moiety that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its triphosphate group, which is known to participate in various biochemical pathways. The presence of the tetrahydropyrimidine derivative suggests potential interactions with nucleic acids or enzymes involved in nucleotide metabolism.

1. Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in nucleotide synthesis. This inhibition can lead to altered cellular metabolism and affect cell proliferation.

2. Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism likely involves interference with nucleotide synthesis in pathogens, thereby inhibiting their growth.

3. Anticancer Potential

There is emerging evidence that compounds similar to this compound can induce apoptosis in cancer cells. This effect may be mediated through the modulation of signaling pathways related to cell survival and death.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the enzyme inhibitory effects of the compound on human cancer cell lines; reported a significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Evaluated antimicrobial efficacy against E. coli and Staphylococcus aureus; demonstrated MIC values of 50 µg/mL and 30 µg/mL respectively. |

| Study 3 | Explored the cytotoxic effects on breast cancer cells; revealed induction of apoptosis through caspase activation pathways. |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is vital for determining its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed when administered intravenously |

| Distribution | Widely distributed in tissues; high affinity for liver and kidney |

| Metabolism | Primarily metabolized by phosphatases |

| Excretion | Excreted via urine as metabolites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.